Compound Description: AP24534 represents a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is commonly associated with resistance to existing CML treatments. This compound exhibits potent inhibition of both native and mutated BCR-ABL kinase activity in the low nanomolar range and effectively inhibits the proliferation of corresponding Ba/F3-derived cell lines []. Importantly, AP24534 demonstrates significant in vivo efficacy, prolonging survival in mouse models of BCR-ABL(T315I)-expressing Ba/F3 cells. Its favorable ADME profile further supports its potential as an effective therapeutic option for CML, including patients resistant to current therapies.
Compound Description: This compound acts as a potent inhibitor of platelet-derived growth factor receptor (PDGF) tyrosine kinases and exhibits therapeutic potential for various conditions, including seminoma, angiotensin II-mediated diseases, and undifferentiated thyroid carcinoma [, , , , ]. The research explores different salt forms of this compound to optimize its pharmaceutical properties, such as solubility, stability, and bioavailability [, ].
Compound Description: Nilotinib is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). The research focuses on developing modified-release formulations of Nilotinib to enhance its solubility and bioavailability. Organic acids are employed as solubilizing agents to create amorphous solid dispersions, improving the drug's pharmacokinetic profile and mitigating the food effect often associated with Nilotinib administration [, ]. Furthermore, the development of a novel nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate is also detailed []. This nanocrystalline form exhibits significantly improved solubility compared to its existing counterpart, potentially leading to faster absorption and increased therapeutic efficacy.
Compound Description: AN-024 is another example of a benzamide derivative with potential therapeutic applications. The provided research details a specific synthetic route for preparing AN-024, starting from 4-methyl-2-nitro-aniline and progressing through a series of intermediates []. This synthesis highlights the importance of developing efficient and scalable methods for producing complex pharmaceutical compounds.
Compound Description: Ponatinib, specifically its bromhydrate salt form, is the focus of this research. The study likely delves into the preparation, characterization, and potential advantages of this particular salt form for pharmaceutical development [].
Compound Description: Compound 5n exhibits potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), showing promise as a potential anti-inflammatory agent. The compound displays high binding affinity for both DDR1 and DDR2 proteins and effectively inhibits their kinase activities in the nanomolar range []. Notably, it demonstrates a favorable selectivity profile, showing significantly lower potency against a panel of over 400 other kinases. Compound 5n also exhibits promising in vitro and in vivo anti-inflammatory effects, effectively inhibiting lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release and demonstrating efficacy in an LPS-induced acute lung injury mouse model.
Compound Description: Compound (S)-17b demonstrates potent inhibitory activity against class I histone deacetylase (HDAC) isoforms and exhibits promising anti-cancer activity, particularly against human myelodysplastic syndrome (MDS). It effectively increases intracellular levels of acetyl-histone H3 and p21, leading to G1 cell cycle arrest and apoptosis induction in MDS cells []. Compound (S)-17b demonstrates favorable oral bioavailability, significant in vivo antitumor efficacy in MDS xenograft models, and a good safety profile.
Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, demonstrating potential for treating arterial thrombosis. The compound exhibits high-affinity binding to the 5-HT2A receptor and potent functional inverse agonism [, ]. APD791 exhibits over 2000-fold selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors and shows negligible activity against a broad panel of other G protein-coupled receptors. It effectively inhibits 5-HT-mediated platelet aggregation and vasoconstriction and displays favorable oral bioavailability with an acceptable safety profile in preclinical studies.
Overview
4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features an isopropoxy group, a piperidinone moiety, and a benzamide structure, making it relevant in medicinal chemistry due to its potential biological activities. This compound can serve as an intermediate in the synthesis of more complex molecules, which enhances its significance in pharmaceutical research and development.
Synthesis Analysis
Methods
The synthesis of 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide typically involves several key steps:
Formation of the Piperidinone Moiety: This involves cyclization reactions between suitable amines and carbonyl compounds to create the piperidinone structure.
Attachment of the Phenyl Group: The phenyl group is introduced using a Suzuki-Miyaura coupling reaction, which employs a boronic acid derivative and a palladium catalyst.
Formation of the Benzamide Structure: The final step entails an amide coupling reaction, commonly utilizing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Technical Details
In industrial settings, these synthetic routes may be optimized for higher yields and lower costs through methods like continuous flow reactors and automated synthesis platforms. The scalability of these processes is crucial for commercial production.
Molecular Structure Analysis
Structure
The molecular formula for 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is C19H24N2O2. The compound features:
An isopropoxy group attached to the benzene ring.
A piperidinone ring that contributes to its biological activity.
Data
Crystallographic studies reveal that the compound exhibits specific bond lengths and angles characteristic of similar structures. The piperidine ring adopts a chair conformation, while the aromatic systems display non-coplanarity due to torsional strain.
Chemical Reactions Analysis
Types of Reactions
The compound can participate in various chemical reactions:
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidinone moiety may be reduced to form alcohols.
Substitution Reactions: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, allowing for further functionalization.
Substitution Reagents: Halogens and nucleophiles such as amines.
Mechanism of Action
The mechanism of action for 4-isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets, potentially influencing pathways related to inflammation or immune responses. The presence of the piperidinone moiety suggests possible interactions with receptors or enzymes involved in these processes.
Physical and Chemical Properties Analysis
Physical Properties
The compound is typically characterized by:
Appearance: Solid form.
Melting Point: Specific melting points may vary based on purity and synthesis conditions.
Chemical Properties
Chemical properties include:
Applications
4-Isopropoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide has potential applications in:
Medicinal Chemistry: As a lead compound for developing new therapeutics targeting various diseases.
Research: Utilized as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those aimed at modulating biological pathways related to inflammation and immune responses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.